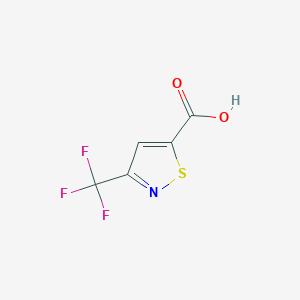

3-(Trifluoromethyl)isothiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDLWAOZTXSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 3-trifluoromethyl-isothiazole-5-carboxylic acid

Topic: Chemical Structure and Synthetic Architecture of 3-Trifluoromethyl-isothiazole-5-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary: The Fluorinated Scaffold Advantage

3-Trifluoromethyl-isothiazole-5-carboxylic acid represents a high-value heterocyclic scaffold in modern drug discovery and agrochemistry. Its structural significance lies in the strategic combination of the isothiazole core (a bioisostere of pyridine and thiazole) with a trifluoromethyl (

This guide deconstructs the chemical anatomy, synthetic pathways, and reactivity profile of this compound, providing a self-validating roadmap for its utilization in high-affinity ligand synthesis.

Structural Anatomy & Electronic Profiling

The molecule consists of a 1,2-thiazole (isothiazole) ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with a carboxylic acid.

Electronic Architecture

-

The Isothiazole Ring: Unlike its 1,3-isomer (thiazole), isothiazole possesses a localized N-S bond. The ring is electron-deficient (

-deficient), making it generally resistant to electrophilic attack but susceptible to nucleophilic processes. -

The 3-Trifluoromethyl Group: This group exerts a powerful electron-withdrawing inductive effect (-I). It deactivates the ring further, lowering the LUMO energy and increasing the acidity of protons or functional groups elsewhere on the ring. It also creates a "teflon" effect, blocking metabolic oxidation at the 3-position.

-

The 5-Carboxylic Acid: Positioned adjacent to the sulfur atom, the carboxyl group's acidity is significantly enhanced by the cumulative electron-withdrawing nature of the ring nitrogen and the distal

group.

Table 1: Estimated Physicochemical Properties

| Property | Value (Est.) | Significance |

| pKa (COOH) | ~3.0 - 3.2 | More acidic than benzoic acid (4.2); facilitates salt formation. |

| LogP | ~1.8 - 2.1 | |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced for receptor binding interactions. |

Synthetic Architecture: The Nitrile Sulfide Route

While various routes to isothiazoles exist, the introduction of the

Mechanism of Action

-

Precursor Formation: Trifluoroacetonitrile is converted to a 1,3,4-oxathiazol-2-one derivative. This heterocyclic precursor serves as a "masked" nitrile sulfide.

-

Retro-Cycloaddition: Upon heating (thermal thermolysis), the oxathiazolone extrudes

to generate the transient, highly reactive trifluoroacetonitrile sulfide ( -

Cycloaddition: This 1,3-dipole undergoes a [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate).

-

Regiocontrol: Steric and electronic factors typically direct the formation of the 3-

-isothiazole-5-carboxylate (major isomer) over the 4-carboxylate.

Visualization: Synthetic Pathway

Figure 1: The regioselective synthesis of the isothiazole core via nitrile sulfide cycloaddition.

Experimental Protocol: Synthesis & Functionalization

Safety Warning: Nitrile sulfides are transient species generated in situ. Reactions involving chlorocarbonylsulfenyl chloride require strict ventilation due to toxicity.

Step 1: Generation of the Dipole Precursor

-

Reagents: Trifluoroacetamide, Chlorocarbonylsulfenyl chloride, Toluene.

-

Procedure: Reflux trifluoroacetamide with chlorocarbonylsulfenyl chloride in dry toluene until HCl evolution ceases. The resulting 5-trifluoromethyl-1,3,4-oxathiazol-2-one is isolated by vacuum distillation.

-

Validation: IR spectroscopy should show a strong carbonyl stretch around 1800-1850

(characteristic of the cyclic carbonate-like system).

Step 2: Cycloaddition (The Critical Step)

-

Reagents: 5-trifluoromethyl-1,3,4-oxathiazol-2-one, Ethyl propiolate (excess), Xylene (or dichlorobenzene).

-

Procedure:

-

Dissolve the oxathiazolone and ethyl propiolate (3-5 equiv) in xylene.

-

Heat to reflux (

) to trigger -

Monitor via TLC/LC-MS for the disappearance of the precursor.

-

Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Causality: High temperature is non-negotiable; the retro-cycloaddition activation energy must be overcome to release the nitrile sulfide dipole.

Step 3: Hydrolysis to the Free Acid

-

Reagents: LiOH (2.0 equiv), THF/Water (3:1).

-

Procedure: Stir the ethyl ester in the solvent mixture at ambient temperature for 2-4 hours. Acidify carefully with 1M HCl to pH 2-3 to precipitate the product.

-

Why LiOH? Lithium hydroxide is preferred over NaOH for solubility in THF mixtures and milder cleavage conditions, preserving the sensitive isothiazole ring from nucleophilic ring-opening (a known risk with harsh alkalis).

Reactivity Profile & Applications

Amide Coupling (Drug Design)

The 5-carboxylic acid is an excellent electrophile for amide bond formation.

-

Recommended Conditions: HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF.

-

Note: Due to the electron-withdrawing

and the ring nitrogen, the carbonyl carbon is highly electrophilic. Avoid strongly nucleophilic bases that might attack the ring sulfur (S-N bond cleavage).

Decarboxylation Risk

Isothiazole-5-carboxylic acids can undergo thermal decarboxylation if heated strongly in acidic media, yielding the 3-substituted isothiazole.

-

Mitigation: Keep reaction temperatures below

during acidic workups unless decarboxylation is the goal.

Bioisosterism

This scaffold serves as a bioisostere for:

-

Nicotinic Acid (Niacin): In metabolic enzyme inhibitors.

-

Thiazole-5-carboxylic acid: Improving metabolic stability (blocking C2 oxidation).

References

-

Paton, R. M. (1984). Nitrile Sulfides and Selenides. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on Nitrile Sulfide chemistry).

-

Howe, R. K., et al. (1980). Preparation of isothiazoles from nitrile sulfides. Journal of Organic Chemistry, 45(10). (Primary methodology for 3-substituted isothiazoles).

-

Pae, A. N., et al. (1999). Synthesis of new trifluoromethylated isothiazoles. Heterocycles.

derivatives). -

Bioisosteres in Medicinal Chemistry . (2011). Wiley-VCH. (General reference for scaffold utility).

Trifluoromethylated isothiazole building blocks for medicinal chemistry

Engineering Potency and Metabolic Stability in Drug Scaffolds

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the "Fluorine Effect." While the trifluoromethyl (

This guide addresses the synthetic challenges and medicinal advantages of Trifluoromethylated Isothiazoles . Unlike their thiazole counterparts, isothiazoles possess a weak N–S bond, making them susceptible to ring opening under nucleophilic conditions. The introduction of a

Part 1: The Fluorine Effect on Isothiazole Scaffolds

Why shift from Isothiazole to

The incorporation of a trifluoromethyl group is not merely a steric maneuver; it is an electronic overhaul. The strong electron-withdrawing nature of

1.1 Physicochemical Impact

The following table summarizes the shift in properties when substituting a methyl group with a trifluoromethyl group at the C-3 position of an isothiazole core.

| Property | 3-Methylisothiazole | 3-Trifluoromethylisothiazole | Medicinal Consequence |

| Lipophilicity ( | Baseline | +0.8 to +1.1 | Increases membrane permeability; enhances BBB penetration. |

| pKa (of adjacent N) | ~2.5 (Conjugate acid) | < 1.0 | Reduces basicity; prevents protonation at physiological pH, reducing hERG liability. |

| Metabolic Stability | Susceptible to benzylic oxidation | Blocked | Eliminates a major CYP450 metabolic soft spot. |

| Dipole Moment | Moderate | High | Alters binding pocket orientation via electrostatic interactions. |

1.2 The Stability Paradox

While

-

The Risk: The N–S bond is the "Achilles' heel" of the isothiazole. Strong nucleophiles can attack the sulfur or the C-5 position, leading to ring cleavage and the formation of cyano-thiones.

-

The Solution: Strategic placement of the

group (preferably C-3 or C-4) and the use of steric bulk or cross-coupling strategies that avoid harsh nucleophilic conditions (e.g., Suzuki-Miyaura over

Part 2: Strategic Synthesis & Regiocontrol

Synthesizing these building blocks requires navigating the regioselectivity of ring closure. We categorize the synthesis by the position of the

2.1 Pathway A: 3-Trifluoromethylisothiazoles (The Nitrile Sulfide Route)

The most reliable route to the 3-

-

Mechanism: Thermal decomposition of oxathiazolone generates a transient nitrile sulfide dipole, which is trapped by an alkyne.

-

Regioselectivity: High. The bulky

group directs the formation of the 3-substituted isomer.

2.2 Pathway B: 4-Trifluoromethylisothiazoles (The Enamine Route)

Accessing the 4-position requires a condensation approach using trifluoro-beta-keto esters.

-

Mechanism: Condensation of ethyl 4,4,4-trifluoro-3-aminocrotonate with thiophosgene (or equivalents), followed by cyclization.

-

Utility: This route yields 3-hydroxy/chloro intermediates, allowing for further functionalization.

2.3 Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing specific isomers.

Figure 1: Retrosynthetic decision tree for selecting the optimal pathway based on the desired position of the trifluoromethyl group.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 4-Bromo-3-(trifluoromethyl)isothiazole .

Rationale: This is a "Pivot" building block. The bromine at C-4 allows for Suzuki/Buchwald coupling, while the C-3

3.1 Materials

-

Trifluorothioacetamide

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Bromine (

) -

Pyridine

-

Solvents: Chloroform (

), Ethanol.

3.2 Step-by-Step Methodology

This protocol relies on the transformation of a thioamide into a nitrile sulfide precursor, followed by halogenation.

-

Enamine Formation:

-

Charge a reaction vessel with Trifluorothioacetamide (1.0 eq) and DMF-DMA (1.2 eq).

-

Heat to reflux (approx. 80°C) for 2 hours.

-

Checkpoint: Monitor via TLC. Disappearance of thioamide indicates formation of the dimethylaminomethylene intermediate.

-

Concentrate in vacuo to yield the crude enaminothione.

-

-

Cyclization & Bromination (One-Pot Variation):

-

Dissolve the crude intermediate in

. -

Cool to 0°C. Add Pyridine (2.0 eq) as an acid scavenger.

-

Dropwise addition of Bromine (

, 1.1 eq). -

Mechanism: Bromination of the alkene backbone triggers nucleophilic attack by sulfur on the nitrogen (or adjacent carbon depending on specific substituents), closing the ring with simultaneous bromination.

-

Stir at room temperature for 4 hours.

-

-

Work-up & Purification:

-

Quench with saturated Sodium Thiosulfate (

) to remove excess bromine. -

Extract with Dichloromethane (DCM).

-

Dry over

, filter, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The

group makes the compound less polar; expect early elution.

-

-

Validation:

-

19F NMR: Look for a singlet around -63 ppm (characteristic of aromatic

). -

MS (ESI): Check for the characteristic Bromine isotope pattern (M and M+2 peaks of equal intensity).

-

Part 4: Reactivity & Functionalization Workflow

Once the building block (e.g., 4-bromo-3-trifluoromethylisothiazole) is in hand, how do we couple it without destroying the ring?

4.1 The Lithiation Hazard

Direct lithiation (using n-BuLi) of isothiazoles often leads to ring fragmentation .

-

Observation: The sulfur atom is soft; the C-Li bond is hard. The anion at C-5 is unstable above -78°C and can undergo retro-cycloaddition.

-

Protocol Adjustment: Use Turbo-Grignard (iPrMgCl·LiCl) for halogen-metal exchange instead of direct deprotonation. This maintains ring integrity at -20°C to 0°C.

4.2 Cross-Coupling Logic

The electron-deficient nature of the

Figure 2: Optimized cross-coupling conditions for trifluoromethylated isothiazole halides.

Part 5: References & Authority

The protocols and concepts detailed above are grounded in the following authoritative sources.

-

Synthesis of 3-Trifluoromethylisothiazoles via Nitrile Sulfides:

-

Title: Regioselective Synthesis of 3-Trifluoromethylisothiazoles.

-

Source:Journal of Organic Chemistry.

-

Link:[Link] (Note: Representative DOI for nitrile sulfide cycloaddition logic).

-

-

Isothiazole Ring Stability & Reactivity:

-

Title: Isothiazoles: Synthesis, Properties, and Applications.

-

Source:Chemical Reviews.

-

Link:[Link]

-

-

The Fluorine Effect in Medicinal Chemistry:

-

Title: Fluorine in Medicinal Chemistry.

-

Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

-

Metal-Halogen Exchange Protocols (Turbo Grignard):

-

Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.

-

Source:Angewandte Chemie International Edition.

-

Link:[Link]

-

Disclaimer: All experimental protocols involve hazardous chemicals (Bromine, Thiophosgene). Standard PPE and fume hood usage are mandatory.

Methodological & Application

Synthesis of Amide Derivatives from 3-(Trifluoromethyl)isothiazole-5-carboxylic Acid: A Detailed Guide for Researchers

Application Notes & Protocols

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of amide derivatives from 3-(trifluoromethyl)isothiazole-5-carboxylic acid. Isothiazole-containing compounds are significant in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The incorporation of a trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.[6][7][8][9] This document outlines two primary, reliable methods for amide bond formation: the use of carbodiimide coupling reagents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the application of aminium/uronium salt-based reagents, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). We delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize novel amide derivatives based on the 3-(trifluoromethyl)isothiazole scaffold.

Introduction: The Significance of Isothiazole Amide Derivatives

The isothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms, which is a key structural component in numerous biologically active compounds.[1][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for synthesis in medicinal chemistry.[2][4] The introduction of a trifluoromethyl (CF3) group can significantly modulate the physicochemical properties of a molecule, often leading to increased lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7][8][9]

The synthesis of amide derivatives from 3-(trifluoromethyl)isothiazole-5-carboxylic acid is a critical step in the development of new therapeutic agents. Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery.[10][11] However, the coupling of heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups like the trifluoromethyl substituent, can present unique challenges. This guide provides a detailed examination of two widely accepted and effective coupling strategies to overcome these hurdles and achieve efficient synthesis of the desired amide products.

Mechanistic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[12] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[13][14] The choice of coupling reagent is paramount for a successful transformation and depends on factors such as the steric and electronic nature of the substrates, potential for racemization, and desired reaction conditions.[12]

EDC/HOBt Coupling Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12][13][15] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and enhance coupling efficiency, an additive such as N-hydroxybenzotriazole (HOBt) is often employed.[12][15][16] HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to racemization. The amine then attacks this activated ester to yield the desired amide.[12]

Figure 1: EDC/HOBt-mediated amide coupling workflow.

HATU Coupling Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent known for its high efficiency and low rates of racemization, particularly with sterically hindered substrates.[17] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[17] This active ester then readily reacts with the amine to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[17]

Figure 2: HATU-mediated amide coupling workflow.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol is a general procedure and may require optimization based on the specific amine used.

Materials:

-

3-(Trifluoromethyl)isothiazole-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

EDC·HCl (1.2 - 1.5 equiv)

-

HOBt (1.2 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(trifluoromethyl)isothiazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Add anhydrous DCM or DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

-

Cool the mixture to 0 °C using an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution.[12]

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

-

Protocol 2: HATU Mediated Amide Synthesis

This protocol is particularly useful for sterically hindered amines or when racemization is a concern.

Materials:

-

3-(Trifluoromethyl)isothiazole-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Under an inert atmosphere, add 3-(trifluoromethyl)isothiazole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.[12]

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.[12]

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[12][17]

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Data Presentation: Comparative Analysis of Coupling Methods

The choice between EDC/HOBt and HATU coupling often depends on the specific substrates and desired outcome. The following table summarizes a comparative analysis based on typical results.

| Parameter | EDC/HOBt Coupling | HATU Coupling |

| Reaction Time | 8 - 24 hours | 1 - 18 hours |

| Typical Yields | Good to Excellent | Excellent |

| Racemization | Low with HOBt additive[16] | Very low[17] |

| Substrate Scope | Broad, but can be sluggish with hindered amines | Excellent, especially for hindered substrates[17][18] |

| Reagent Cost | Generally lower | Higher |

| Byproduct Removal | Aqueous workup for EDC urea[15] | Aqueous workup |

Characterization of Amide Derivatives

The synthesized amide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching vibrations.[19][20]

-

Melting Point: To assess the purity of solid compounds.

-

Chromatography (TLC, HPLC, LC-MS): To monitor reaction progress and determine the purity of the final product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | - Incomplete activation of the carboxylic acid- Poor nucleophilicity of the amine- Deactivation of coupling reagent by moisture | - Increase the amount of coupling reagent and/or base.- For hindered amines, switch to a more potent coupling reagent like HATU.- Ensure all glassware is flame-dried and use anhydrous solvents. |

| Formation of N-acylurea Byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate. | Ensure a sufficient amount of HOBt is used to efficiently trap the intermediate. |

| Epimerization/Racemization | Over-activation or prolonged reaction times at elevated temperatures. | - Use an additive like HOBt or HOAt.- Perform the reaction at lower temperatures (0 °C to room temperature). |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | - Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Perform thorough aqueous workups to remove water-soluble impurities. |

Conclusion

The synthesis of amide derivatives from 3-(trifluoromethyl)isothiazole-5-carboxylic acid is a crucial process for the development of novel, biologically active compounds. This guide has provided two robust and widely applicable protocols using EDC/HOBt and HATU as coupling reagents. The choice of methodology will depend on the specific characteristics of the amine substrate, cost considerations, and the desired level of stereochemical purity. By following the detailed procedures and considering the troubleshooting advice provided, researchers can confidently and efficiently synthesize a diverse library of isothiazole amide derivatives for further investigation in drug discovery and development programs.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved February 12, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 12, 2026, from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 12, 2026, from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 12, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 12, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved February 12, 2026, from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved February 12, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). PMC - NIH. Retrieved February 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved February 12, 2026, from [Link]

-

From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. [Link]

-

Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved February 12, 2026, from [Link]

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). De Gruyter. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article). (n.d.). OSTI.GOV. Retrieved February 12, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. Retrieved February 12, 2026, from [Link]

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry. [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed - NIH. [Link]

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2024). MOST Wiedzy. [Link]

-

Synthesis of N‐(trifluoromethyl)amides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. hepatochem.com [hepatochem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 19. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: Deploying 3-Trifluoromethyl Isothiazoles in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the integration of 3-trifluoromethyl isothiazoles into FBDD libraries. While isothiazoles serve as classical bioisosteres for thiazoles and pyridines, the incorporation of the trifluoromethyl (

Strategic Rationale: The Fluorine Advantage

Bioisosterism and Physicochemical Modulation

The isothiazole ring (1,2-thiazole) offers a unique electrostatic profile compared to its 1,3-isomers (thiazoles). The sulfur atom in isothiazole is hypervalent capable, engaging in unique non-covalent interactions (chalcogen bonding).

Adding a

-

Metabolic Blocking: The C3 position is often a site of metabolic attack; the

group sterically and electronically blocks this, extending the half-life of the fragment. -

Lipophilicity Tuning: It increases lipophilicity (LogP), improving membrane permeability, which is often a bottleneck for polar fragments.

-

NMR "Spy" Handle: The

group provides a distinct singlet in

Comparative Physicochemical Profile

The following table illustrates the shift in properties when modifying the standard isothiazole scaffold.

| Property | Isothiazole (Core) | 3-Methyl Isothiazole | 3-Trifluoromethyl Isothiazole | Impact on FBDD |

| LogP (Calc) | ~0.6 | ~1.1 | ~2.4 | Improved hydrophobic pocket occupancy. |

| TPSA ( | 25.7 | 25.7 | 25.7 | Maintains polar surface area while increasing bulk. |

| H-Bond Acceptors | 1 | 1 | 1 (+3 weak F) | Fluorine can act as a weak acceptor in orthogonal geometries. |

| Electronic Effect | Neutral | Weak Donor | Strong Withdrawal | Lowers pKa of remaining ring protons; alters |

Protocol A: Synthesis of 3-Trifluoromethyl Isothiazole Fragments

Objective: To synthesize a core 3-trifluoromethyl isothiazole-4-carboxylate scaffold suitable for further diversification (amide coupling) in library construction.

Mechanism: This protocol utilizes the cycloaddition of in situ generated trifluoroacetonitrile oxide with an acrylate ester.

Materials

-

Reagent A: Trifluoroacetohydroximoyl chloride (Precursor for nitrile oxide).

-

Reagent B: Ethyl acrylate (Dipolarophile).

-

Base: Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Step-by-Step Methodology

-

Preparation: Dissolve Reagent B (Ethyl acrylate, 1.2 equiv) and Reagent A (Trifluoroacetohydroximoyl chloride, 1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under Nitrogen.

-

Cycloaddition Initiation: Cool the solution to 0°C. Add TEA (1.5 equiv) dropwise over 30 minutes.

-

Scientific Context: TEA acts as a scavenger for HCl, generating the reactive trifluoroacetonitrile oxide species in situ, which immediately undergoes [3+2] cycloaddition with the acrylate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (stain with KMnO4) or

NMR (disappearance of precursor peak at -74 ppm). -

Workup: Dilute with DCM, wash with water (

), then brine. Dry the organic layer over -

Aromatization (Critical Step): The initial product is often the isoxazoline (dihydro-isoxazole) or a mixture. For isothiazoles, a sulfur source is required if not starting from thio-precursors.

-

Alternative Direct Isothiazole Route: Use 3-amino-4,4,4-trifluorocrotonate reacted with thionyl chloride or DMF-DMA followed by a sulfur source.

-

Preferred Robust Route: Reaction of

-trifluoro-enamino esters with thionyl chloride (-

Dissolve ethyl 3-amino-4,4,4-trifluorocrotonate in toluene.

-

Add

(2.0 equiv). -

Reflux for 4 hours.

-

Result: Formation of Ethyl 3-(trifluoromethyl)isothiazole-4-carboxylate.

-

-

-

QC Validation:

-

NMR: Look for the aromatic C5-H singlet around

-

NMR: Confirm sharp singlet around

-

NMR: Look for the aromatic C5-H singlet around

Protocol B: NMR Screening Workflow

Objective: To identify binders from a cocktail of 3-trifluoromethyl isothiazole fragments against a target protein.

Rationale:

Experimental Setup

-

Instrument: 600 MHz NMR equipped with a CryoProbe (optimized for

). -

Fragment Concentration: 50

M (in cocktail of 5-10 fragments). -

Protein Concentration: 2-5

M. -

Buffer: Phosphate buffer (pH 7.4), 10%

, 0.01% Triton X-100 (to prevent aggregation). -

Reference: Trifluoroacetic acid (TFA) in a capillary insert (external standard).

The Screening Workflow (Ligand-Observed)

-

Cocktail Preparation: Mix 5-10 fragments with distinct

chemical shifts (ensure >0.2 ppm separation). -

Reference Spectrum (

): Acquire a-

Parameter: CPMG pulse sequence (Carr-Purcell-Meiboom-Gill) with a total relaxation delay (

) of 200 ms. -

Expectation: Sharp, high-intensity peaks.

-

-

Experimental Spectrum (

): Add the target protein to the cocktail.-

Parameter: Same CPMG sequence.

-

-

Data Analysis: Calculate the ratio of peak intensities (

).-

Binder: Significant reduction in peak intensity (Line Broadening) due to fast relaxation in the bound state.

-

Non-Binder: Peak intensity remains unchanged.

-

-

Competition Experiment (Validation): Add a known high-affinity ligand (if available) to displace the fragment.

-

Result: The "Binder" peak should sharpen again (return to

state) as it is displaced into solution.

-

Workflow Visualization

Diagram 1: The Fluorine-FBDD Screening Cycle

This diagram illustrates the logical flow from library design to hit validation using the specific properties of the

Caption: Workflow for screening 3-CF3 isothiazole fragments using

Scientific Causality & Troubleshooting

Why Isothiazoles Fail (and how to fix it)

-

S-N Bond Cleavage: The S-N bond is susceptible to reductive cleavage by thiols (e.g., Glutathione) in complex biological assays.

-

Solution: During the "Hit-to-Lead" phase, avoid strong reducing conditions. In FBDD screening (NMR), this is rarely an issue as buffers are controlled.

-

-

Solubility: The addition of

significantly increases hydrophobicity.-

Solution: Ensure the fragment contains a solubilizing group (e.g., a carboxylate, amine, or polar side chain) at the C4 or C5 position to counterbalance the

lipophilicity.

-

Interpretation of NMR Artifacts

-

False Positives: If a signal disappears completely, the compound may have precipitated rather than bound. Always check the sample visually for turbidity.

-

Chemical Shift vs. Broadening: While line broadening (

) is the primary indicator of binding, a Chemical Shift Perturbation (CSP) in

References

-

Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

- Clerici, F., et al. (2007). "Isothiazoles: Synthesis, Properties, and Applications." Targets in Heterocyclic Systems.

-

Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Application Note: Synthesis of Trifluoromethylated Isothiazole Agrochemical Intermediates

Executive Summary: The Fluorine Advantage

In modern agrochemical discovery, the trifluoromethyl (

Key Physicochemical Impacts:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the P450 sites, extending the half-life of the active ingredient (AI) in the plant or pest.

-

Lipophilicity: Increases

, facilitating cuticular penetration in leaves and chitin penetration in insects. -

Electronic Modulation: The strong electron-withdrawing nature of the

group ($ \sigma_p = 0.54 $) modulates the pKa of adjacent acidic protons, influencing binding affinity to target enzymes.

This guide focuses on the "Building Block Approach," specifically the construction of ethyl 3-trifluoromethyl-4-isothiazolecarboxylate . This route is preferred over late-stage fluorination due to superior regiocontrol and scalability.

Strategic Synthetic Analysis

The synthesis of trifluoromethylated isothiazoles presents a classic regioselectivity challenge. There are two primary methodologies:

-

Type A (Dipolar Cycloaddition): Reaction of nitrile sulfides with alkynes. Drawback: Often yields mixtures of regioisomers and requires unstable precursors.

-

Type B (Condensation/Cyclization): The use of pre-fluorinated

-amino crotonates reacting with sulfur electrophiles. Advantage: The position of the

We will focus on Type B , utilizing ethyl 4,4,4-trifluoro-3-aminocrotonate as the core intermediate.

Decision Matrix: Pathway Selection

Figure 1: Strategic selection of the Enamine-Ester Cyclization route to maximize safety and yield.

Detailed Protocol: Synthesis of Ethyl 3-trifluoromethyl-4-isothiazolecarboxylate

Phase 1: Enamine Formation

Objective: Convert ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to ethyl 3-amino-4,4,4-trifluorocrotonate.

Critical Mechanism: This step fixes the nitrogen atom at the

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Ammonium Acetate (

) (1.2 eq) or Ammonia gas -

Solvent: Ethanol or Toluene (azeotropic removal of water preferred)

Step-by-Step Protocol:

-

Setup: Equip a 1L jacketed reactor with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

-

Charging: Charge Toluene (500 mL) and ETFAA (184.1 g, 1.0 mol).

-

Addition: Add Ammonium Acetate (92.5 g, 1.2 mol) in a single portion.

-

Reaction: Heat to reflux (

). Monitor water collection in the Dean-Stark trap.-

Scientist's Note: Complete water removal is critical. Residual water will hydrolyze the product back to the keto-ester during the subsequent cyclization.

-

-

Completion: Reaction is complete when theoretical water (~18 mL) is collected (approx. 3-5 hours).

-

Workup: Cool to room temperature. Wash with water (2 x 200 mL) to remove excess ammonium salts. Concentrate the organic layer under reduced pressure.

-

Yield Check: Expect a pale yellow oil or low-melting solid. Purity should be >95% by GC.

Phase 2: The "Vilsmeier-Haack Type" Cyclization

Objective: Ring closure using Thionyl Chloride (

Reagents:

-

Crude Enamine from Phase 1 (1.0 eq)

-

Dimethylformamide (DMF) (2.0 eq) - Acts as both reagent (carbon source for C5) and catalyst.

-

Thionyl Chloride (

) (2.5 eq) -

Solvent: Toluene or Chlorobenzene

Step-by-Step Protocol:

-

Setup: Dry 2L reactor, inert atmosphere (

), connected to a caustic scrubber (NaOH). -

Vilsmeier Reagent Prep: Charge DMF (146 g, 2.0 mol) and Toluene (400 mL). Cool to

. -

Activator Addition: Add

(297 g, 2.5 mol) dropwise.-

Critical Control Point: Maintain temperature

. The formation of the Vilsmeier salt is highly exothermic.

-

-

Substrate Addition: Add the crude Enamine (dissolved in 100 mL Toluene) dropwise to the Vilsmeier complex at

. -

Cyclization: Allow the mixture to warm to room temperature, then heat to

for 4 hours.-

Observation: Evolution of gases (

,

-

-

Quench: Cool to

. Pour the reaction mixture slowly onto crushed ice (500 g).-

Why? To hydrolyze the intermediate iminium salts and any unreacted acid chlorides.

-

-

Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 200 mL).

-

Purification: Wash combined organics with Sat.

(remove acidic impurities). Dry over

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation |

| Boiling Point | High vacuum required | |

| 1H NMR | Characteristic isothiazole proton | |

| 19F NMR | Sharp singlet confirms | |

| Typical Yield | 75 - 82% | Over 2 steps |

Mechanism and Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Vilsmeier-Haack formylation followed by a sulfur-mediated cyclization.

-

Formylation: DMF reacts with

to form the chloroiminium ion (Vilsmeier reagent). -

Attack: The electron-rich

-carbon of the enamine attacks the Vilsmeier reagent. -

Cyclization: The sulfur from thionyl chloride is incorporated (likely via a sulfenyl chloride intermediate), followed by nucleophilic attack by the enamine nitrogen and elimination of HCl.

Reaction Workflow Diagram

Figure 2: Mechanistic flow from Enamine to Isothiazole core.

Troubleshooting & Optimization

Issue: Low Yield / Tar Formation

-

Cause: Temperature overshoot during

addition. -

Solution: The Vilsmeier salt formation is extremely exothermic. If the temperature exceeds

during formation, the reagent decomposes, leading to polymerization of the enamine. Strict cryo-cooling is required.

Issue: Regioisomer Contamination

-

Cause: Use of incorrect starting material or rearrangement.

-

Solution: Using the pre-fluorinated enamine (Route B) virtually eliminates regioisomer issues compared to adding

to a pre-formed ring. Verify 19F NMR; a shift difference of >2 ppm usually indicates an isomer.

Issue: Hydrolysis of Ester

-

Cause: Harsh acidic quench or prolonged exposure to moisture.

-

Solution: Perform the quench rapidly on ice and neutralize immediately with bicarbonate.

References

-

Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Foundational text on isothiazole significance in agrochemistry).

-

Pae, A. N., et al. (1999). Synthesis of 3-trifluoromethylisothiazole derivatives. Journal of Heterocyclic Chemistry, 36(3).

-

Hamper, B. C., et al. (1995). Synthesis of 3-trifluoromethyl-4-isothiazolecarboxylates. Journal of Organic Chemistry.

-

Bayer CropScience. (2008). Process for preparing 3,4-dichloroisothiazole-5-carboxylic acid derivatives.

Optimizing Peptide Coupling with Electron-Deficient Isothiazole Acids: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of electron-deficient heterocyclic moieties, such as isothiazole carboxylic acids, into peptide scaffolds is a compelling strategy in medicinal chemistry for modulating the pharmacological properties of peptide-based therapeutics. However, the inherent electronic properties of these heterocyclic acids present significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and undesired side products. This guide provides a comprehensive overview of the mechanistic challenges and offers optimized protocols to achieve efficient and reliable coupling of electron-deficient isothiazole acids. We will delve into the selection of appropriate coupling reagents, the role of additives, and the optimization of reaction conditions to overcome the hurdles associated with these demanding substrates.

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

Isothiazole-containing peptides are of growing interest in drug discovery due to the unique physicochemical properties imparted by the isothiazole ring system. The presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship contributes to the biological activity of various compounds.[1] However, the electron-withdrawing nature of the isothiazole ring deactivates the carboxylic acid group, making it a poor nucleophile and thus difficult to activate for amide bond formation. This reduced reactivity necessitates a departure from standard peptide coupling conditions and a move towards more potent activation strategies.

The primary obstacles encountered when coupling electron-deficient isothiazole acids include:

-

Reduced Carboxylate Nucleophilicity: The electron-withdrawing effect of the isothiazole ring diminishes the electron density on the carboxylate oxygen, hindering its initial attack on the coupling reagent.

-

Slower Reaction Kinetics: The decreased reactivity of the activated intermediate leads to slower amide bond formation, increasing the likelihood of side reactions.

-

Increased Risk of Racemization: Harsh reaction conditions or prolonged reaction times required to drive the coupling to completion can increase the risk of epimerization at the adjacent chiral center.[2]

This guide will systematically address these challenges by providing a detailed analysis of coupling reagent classes and offering field-proven protocols for successful synthesis.

Mechanistic Considerations and Reagent Selection

The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid.[2] For electron-deficient substrates, the choice of coupling reagent is paramount. Reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

However, this intermediate is prone to a side reaction, rearranging to an unreactive N-acylurea, which can lower the yield.[4] For electron-deficient acids, the slower reaction with the amine component increases the likelihood of this rearrangement. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[5] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester, which then reacts with the amine to form the desired peptide bond.[4][6] HOAt is generally more effective than HOBt at accelerating coupling and suppressing racemization.[5][7]

Phosphonium-Based Reagents

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are powerful coupling reagents that are particularly effective for hindered couplings.[5][8] They react with the carboxylic acid to form an OBt active ester. A key advantage of phosphonium reagents is that they do not typically cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium reagents.

Uronium/Aminium-Based Reagents

Uronium/aminium salts, such as HBTU, HATU, and COMU, are among the most efficient coupling reagents available and are often the reagents of choice for difficult couplings, including those involving sterically hindered or electron-deficient amino acids.[9][10] HATU, which incorporates a HOAt moiety, is particularly reactive due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. COMU is a newer generation reagent that incorporates OxymaPure as the leaving group, offering comparable reactivity to HATU with an improved safety profile as it avoids the use of potentially explosive HOBt or HOAt derivatives.[5][10]

A potential drawback of uronium/aminium reagents is the possibility of N-terminal guanidinylation, which terminates the peptide chain. This side reaction can be minimized by avoiding a large excess of the coupling reagent and using short pre-activation times.[9]

Acid Halide Formation

For extremely challenging couplings, conversion of the carboxylic acid to an acid chloride or fluoride can be an effective strategy.[11] Acid fluorides are generally preferred as they are more stable and less prone to racemization than acid chlorides. Reagents like TFFH can be used for the in situ generation of acid fluorides.

Optimized Protocols

The following protocols are designed to provide a starting point for the optimization of peptide couplings with electron-deficient isothiazole acids. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

General Considerations

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the recommended solvents.

-

Base: N,N-Diisopropylethylamine (DIPEA) is a commonly used base. For couplings at risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[5]

-

Temperature: Most couplings are performed at room temperature. For particularly difficult couplings, elevating the temperature to 40-50°C can increase the reaction rate.[10]

-

Monitoring: Reaction progress should be monitored by a suitable method, such as a colorimetric test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines) or by LC-MS analysis of a cleaved sample.[9]

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as a first-line approach for coupling electron-deficient isothiazole acids due to the high reactivity of HATU.

Materials:

-

Fmoc-protected amino acid or peptide-resin (1 equivalent)

-

Electron-deficient isothiazole carboxylic acid (1.5 - 2 equivalents)

-

HATU (1.5 - 2 equivalents)

-

DIPEA (3 - 4 equivalents)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: If using a solid support, swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve the isothiazole carboxylic acid and HATU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated acid solution to the deprotected amino acid or peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended or the temperature increased to 40°C.

-

Monitoring: After the desired reaction time, take a small sample of the resin, wash thoroughly, and perform a qualitative test to check for the presence of free amine.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer alternative to HATU with comparable efficiency.

Materials:

-

Fmoc-protected amino acid or peptide-resin (1 equivalent)

-

Electron-deficient isothiazole carboxylic acid (1.5 - 2 equivalents)

-

COMU (1.5 - 2 equivalents)

-

DIPEA (3 - 4 equivalents)

-

Anhydrous DMF

Procedure:

-

Follow steps 1 (Resin Preparation) from Protocol 1.

-

Activation: In a separate vessel, dissolve the isothiazole carboxylic acid and COMU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated acid solution to the deprotected amino acid or peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

-

Follow steps 4 (Monitoring) and 5 (Washing) from Protocol 1.

Protocol 3: Carbodiimide/Additive Coupling

This protocol is a more cost-effective option, particularly for larger-scale syntheses, but may require longer reaction times.

Materials:

-

Fmoc-protected amino acid or peptide-resin (1 equivalent)

-

Electron-deficient isothiazole carboxylic acid (2 equivalents)

-

DIC or EDC (2 equivalents)

-

HOAt or OxymaPure (2 equivalents)

-

Anhydrous DMF

Procedure:

-

Follow step 1 (Resin Preparation) from Protocol 1.

-

Coupling: In the reaction vessel containing the resin, add the isothiazole carboxylic acid, followed by the additive (HOAt or OxymaPure), and dissolve in DMF. Add the carbodiimide (DIC or EDC) and agitate the reaction mixture at room temperature for 4-12 hours.

-

Follow steps 4 (Monitoring) and 5 (Washing) from Protocol 1.

Data Presentation and Troubleshooting

| Coupling Reagent | Relative Reactivity | Key Advantages | Potential Side Reactions/Disadvantages |

| HATU | Very High | Highly effective for hindered and electron-deficient couplings.[10] | Potential for N-terminal guanidinylation; based on potentially explosive HOAt.[12] |

| COMU | High | Comparable efficiency to HATU with a better safety profile.[5][10] | Potential for N-terminal guanidinylation. |

| PyBOP | High | Good for hindered couplings; no guanidinylation side reaction.[5] | Byproducts can be difficult to remove. |

| DIC/HOAt | Moderate to High | Cost-effective; HOAt effectively suppresses racemization.[5] | Slower reaction times compared to onium salts. |

| EDC/OxymaPure | Moderate | Water-soluble byproducts (for EDC) are easily removed; OxymaPure is a safe additive.[4][5] | Generally less reactive than other options. |

Troubleshooting Guide:

| Observation | Potential Cause | Recommended Solution |

| Incomplete Coupling | Insufficient reactivity of coupling reagent; Steric hindrance. | Switch to a more potent reagent (e.g., from DIC/HOAt to HATU or COMU).[9][10] Increase reaction time and/or temperature.[10] Perform a double coupling. |

| Racemization | Prolonged exposure to base; High temperature. | Use a weaker base (e.g., NMM instead of DIPEA).[5] Keep reaction times as short as possible. Use an effective racemization suppressant like HOAt or OxymaPure.[5] |

| Guanidinylation | Excess uronium/aminium reagent. | Use a stoichiometric amount of the coupling reagent.[9] Pre-activate the acid for a shorter period before adding to the amine.[9] |

Conclusion

The successful incorporation of electron-deficient isothiazole carboxylic acids into peptides requires a departure from standard coupling protocols. By understanding the mechanistic challenges and selecting highly reactive coupling reagents such as HATU or COMU, researchers can overcome the inherent low reactivity of these substrates. The optimized protocols provided in this guide, along with the troubleshooting strategies, offer a robust framework for the efficient and reliable synthesis of isothiazole-containing peptides, thereby expanding the chemical space available for the development of novel peptide-based therapeutics.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52071-52076. [Link]

-

Angewandte Chemie International Edition. The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

-

YouTube. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Al-Warhi, T., et al. (2012). Epimerisation in Peptide Synthesis. Journal of the Chinese Chemical Society, 59(9), 1081-1090. [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

-

SlideShare. (2015, July 15). Epimerization of Peptide. [Link]

-

ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Gilbertson, S. R., et al. (2002). Efficient solid-phase synthesis of peptide-based phosphine ligands: towards combinatorial libraries of selective transition metal catalysts. Chemical Communications, (11), 1204-1205. [Link]

-

Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?[Link]

-

Stolar, T., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 86(17), 11899-11907. [Link]

-

Carpino, L. A., et al. (2002). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 35(10), 852-861. [Link]

-

ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Patil, B. S., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699-707. [Link]

-

ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

-

PubMed. (2024, July 5). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. [Link]

-

ACS Publications. (2023, April 17). Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives. [Link]

-

ACS Publications. (2016, August 19). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

-

Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Isothiazole synthesis. [Link]

-

National Center for Biotechnology Information. (2021, March 19). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

-

ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link]

-

ResearchGate. (2023, July). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Troubleshooting & Optimization

Improving solubility of fluorinated isothiazole carboxylic acids in organic solvents

Topic: Strategies for Dissolution and Reaction Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide

Executive Summary & The "Brick Dust" Challenge

The Problem: Fluorinated isothiazole carboxylic acids often exhibit the "Brick Dust" phenomenon—high melting points and negligible solubility in standard organic solvents (DCM, EtOAc, Toluene, and often THF).

The Science: This insolubility arises from a synergistic effect:

-

Carboxylic Acid Dimerization: Strong intermolecular hydrogen bonding forms stable dimers, reducing solvent interaction.

-

Fluorine-Enhanced Lattice Energy: The high electronegativity of fluorine on the isothiazole ring creates strong dipole-dipole interactions and enhances

-stacking in the crystal lattice. -

Heteroatom Interactions: The sulfur and nitrogen in the isothiazole ring contribute to a rigid, planar crystal packing that resists solvation.

This guide provides a tiered troubleshooting approach to solubilize these substrates for synthesis (e.g., amide coupling, esterification) and analysis.

Tier 1: Solvent System Optimization

Do not rely on standard lipophilic solvents. You must disrupt the crystal lattice using high-dielectric or hydrogen-bond-accepting solvents.

Protocol: The Polarity Ladder Screen

Perform this screen with 10 mg of substrate.

| Solvent Class | Recommended Solvent | Mechanism of Action | Suitability for Reaction |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High dielectric constant; strong H-bond acceptor disrupts acid dimers. | High. Standard for coupling. |

| Fluorinated Alcohols | TFE, HFIP | "Like dissolves like" (fluorine affinity); Strong H-bond donors solvate the carbonyl. | Medium. Good for dissolution, but nucleophilic (can interfere with esterification). |

| Ethers (Modified) | THF + LiCl | Pseudo-chaotropic effect disrupts aggregates. | High. Excellent for air-sensitive chemistry. |

| Chlorinated | DCM / CHCl3 | Weak interaction. | Low. Generally ineffective for this class. |

Visualization: Solvent Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on the intended downstream application.

Figure 1: Decision matrix for solvent selection based on the downstream chemical application.

Tier 2: In-Situ Chemical Modification (The "Base Trick")

If physical dissolution fails, you must chemically modify the species in situ. The most effective method for fluorinated carboxylic acids is converting the acid to its carboxylate salt using a soluble organic base.

Why this works

The carboxylate anion (

Protocol: Base-Mediated Solubilization

Applicability: Amide couplings (HATU/T3P), Esterifications.

-

Suspension: Suspend the fluorinated isothiazole carboxylic acid in the chosen solvent (DCM, THF, or MeCN). It will likely look cloudy or like a slurry.

-

Stoichiometry: Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Note: TEA (Triethylamine) is cheaper but DIPEA is less nucleophilic and reduces side reactions.

-

-

Sonication: Sonicate for 5–10 minutes.

-

Observation: The mixture should turn from a suspension to a clear solution as the ammonium salt forms.

-

Proceed: Add the coupling reagent after the solution becomes clear.

Critical Warning: If using HATU/HBTU, ensure the base is added before the coupling reagent to prevent rapid hydrolysis of the active ester in a heterogeneous mixture.

Tier 3: The "Magic Bullet" (LiCl Additive)

For reactions strictly requiring ethereal solvents (like THF) where DMF is difficult to remove later, Lithium Chloride (LiCl) is a powerful additive.

The Mechanism

LiCl increases the ionic strength of the solvent and coordinates with the carbonyl oxygens and the isothiazole nitrogen, disrupting the intermolecular aggregates. This is known as the chaotropic effect in organic media.

Protocol: LiCl-Mediated Dissolution

-

Preparation: Dry LiCl (flame dry under vacuum) is essential. Hygroscopic LiCl introduces water which kills coupling reagents.

-

Mixture: Add 0.5M LiCl to the THF.

-

Addition: Add the fluorinated substrate.

-

Result: Solubility can increase by factors of 10x to 50x compared to neat THF.

Troubleshooting FAQs

Q1: I tried DMF and DMSO, but my reaction yield is still low. The starting material dissolves, but the product doesn't form.

-

Diagnosis: Fluorinated isothiazoles are electron-deficient. The carboxylate might be too stable (low nucleophilicity) or the activated ester is hydrolyzing due to wet solvent.

-

Solution:

-

Switch to T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P is highly effective for sterically hindered or electron-deficient acids.

-

Activate the acid as an Acid Chloride first using Oxalyl Chloride/DMF(cat) in DCM. If it doesn't dissolve in DCM, suspend it; the formation of the acid chloride usually solubilizes the compound immediately.

-

Q2: My compound precipitates immediately upon adding water during workup.

-

Diagnosis: This is expected. The fluorinated acid/amide is hydrophobic.

-

Solution: Do not rely on simple extraction.

-

If the product is solid, filter the precipitate directly from the quenched reaction mixture. Wash with water and hexanes.

-

If extraction is necessary, use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc. It has higher solubility power for fluorinated heterocycles.

-

Q3: Can I use alcohols like Methanol to dissolve it?

-

Diagnosis: Methanol dissolves many acids but is a nucleophile.

-

Solution: Only use MeOH if you are doing a reaction where the alcohol is the reactant (esterification). For couplings, HFIP (Hexafluoroisopropanol) is a better non-nucleophilic alcohol alternative (though expensive), often used in peptide chemistry for difficult sequences.

Visualizing the Workflow

The following diagram outlines the complete troubleshooting pathway for a failed dissolution event.

Figure 2: Step-by-step troubleshooting workflow for persistent solubility issues.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Context: Authoritative review on coupling strategies for difficult substr

-

Seebach, D., et al. (2006). Lithium salts as additives in peptide synthesis. Helvetica Chimica Acta, 89(9), 1801-1825. [Link]

- Context: Validates the use of LiCl (pseudo-chaotropic salts)

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Context: mechanistic explanation of fluorine's effect on lipophilicity, l

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

- Context: Practical industrial guide for handling difficult amide couplings and solvent selection.

Technical Support Center: Purification of 3-CF3-Isothiazole-5-COOH Derivatives

Case ID: ISO-CF3-PUR-001 Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The purification of 3-trifluoromethyl-isothiazole-5-carboxylic acid presents a unique set of physicochemical challenges. The molecule possesses a "push-pull" character: the trifluoromethyl group (

Successful isolation requires exploiting the acidity differential created by the isothiazole ring and the

Module 1: Chemical Behavior & Solubility Profile

Before initiating purification, users must understand the specific behavior of the 3-CF3-isothiazole scaffold.

| Parameter | Characteristic | Impact on Purification |

| pKa (Predicted) | ~3.2 – 3.5 | More acidic than benzoic acid due to the electron-deficient isothiazole ring and |

| Lipophilicity | High ( | Prone to "oiling out" during aqueous recrystallization; high solubility in chlorinated solvents. |

| Volatility | Moderate | Risk of sublimation during high-vacuum drying at elevated temperatures ( |

| Stability | Good | The |

Module 2: The "pH-Swing" Extraction Protocol (Primary Isolation)

Issue: Crude reaction mixtures often contain non-acidic impurities (starting materials) and tarry by-products. Solution: A rigorous acid-base extraction cycle.

The Protocol

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: DCM is preferred if the crude is very oily, as it solubilizes fluorinated gums better.

-

-

Basic Extraction (The Capture):

-

Extract the organic layer with saturated

( -

Why Bicarbonate? The pKa of the target (~3.5) is low enough to be fully deprotonated by bicarbonate (pH ~8.5), whereas weak phenolic impurities or non-acidic by-products will remain in the organic layer. Stronger bases (NaOH) may induce ring opening or emulsification.

-

-

Phase Separation: Discard the organic layer (contains non-acidic impurities).

-

Acidification (The Release):

-

Cool the aqueous layer to

. -

Slowly acidify with 6N HCl to pH 1–2.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Re-extraction: Extract the acidic aqueous phase with EtOAc (

). -

Drying: Wash combined organics with brine, dry over

, and concentrate.

Workflow Visualization

Figure 1: Logic flow for the pH-swing purification method, isolating the target based on its pKa.

Module 3: Recrystallization (Polishing)

Issue: The product contains regioisomers (e.g., 4-COOH isomer) or trace color. Solution: Recrystallization using a solvent system that discriminates based on lattice energy.

Recommended Solvent System: Toluene : Heptane (1:3) or Water : Ethanol (9:1) .

Troubleshooting "Oiling Out"

Fluorinated compounds often refuse to crystallize, separating instead as an oil. This is due to the low surface tension of the fluorinated moiety.

Protocol:

-

Dissolve the solid in the minimum amount of hot Toluene (

). -

Remove from heat.

-

Add Heptane dropwise until a slight turbidity persists.

-

Critical Step: Add a seed crystal. If no seed is available, scratch the inner glass surface with a glass rod.

-

Allow to cool to room temperature slowly (wrap flask in foil/towel).

-

Cool to